2-Methyl-4-pentylpyridine technical grade
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Overview
Description
2-Methyl-4-pentylpyridine technical grade is an organic compound belonging to the pyridine family Pyridines are heterocyclic aromatic compounds characterized by a six-membered ring containing one nitrogen atom The presence of a methyl group at the second position and a pentyl group at the fourth position distinguishes this compound from other pyridine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-4-pentylpyridine technical grade can be achieved through several methods. One common approach involves the alkylation of 2-methylpyridine with a pentyl halide under basic conditions. The reaction typically employs a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the 2-methylpyridine, followed by the addition of the pentyl halide to form the desired product.
Industrial Production Methods: In an industrial setting, the continuous flow synthesis method is often preferred due to its efficiency and scalability. This method involves passing the reactants through a packed column containing a catalyst, such as Raney nickel, under controlled temperature and pressure conditions. The continuous flow setup allows for a high degree of selectivity and yield, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-4-pentylpyridine technical grade undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, particularly at the positions ortho and para to the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products:
Oxidation: Pyridine N-oxides.
Reduction: Reduced pyridine derivatives.
Substitution: Substituted pyridine derivatives with various functional groups.
Scientific Research Applications
2-Methyl-4-pentylpyridine technical grade has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: It is used in the production of fine chemicals, agrochemicals, and polymers.
Mechanism of Action
The mechanism of action of 2-Methyl-4-pentylpyridine technical grade involves its interaction with specific molecular targets. The nitrogen atom in the pyridine ring can act as a nucleophile, forming bonds with electrophilic centers in biological molecules. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in enzyme inhibition and receptor binding.
Comparison with Similar Compounds
2-Methylpyridine: Lacks the pentyl group, resulting in different chemical properties and reactivity.
4-Pentylpyridine: Lacks the methyl group, affecting its overall stability and interaction with other molecules.
2,4-Dimethylpyridine: Contains two methyl groups, leading to different steric and electronic effects.
Uniqueness: The combination of these substituents enhances its reactivity and makes it a valuable compound for various research and industrial purposes .
Properties
IUPAC Name |
2-methyl-4-pentylpyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N/c1-3-4-5-6-11-7-8-12-10(2)9-11/h7-9H,3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYLIIKRSNJXGKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC(=NC=C1)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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